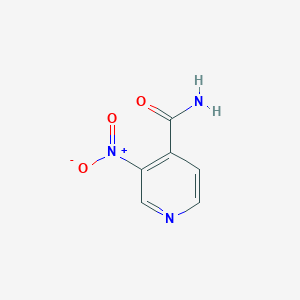

3-Nitroisonicotinamide

CAS No.: 59290-91-4

Cat. No.: VC3830873

Molecular Formula: C6H5N3O3

Molecular Weight: 167.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59290-91-4 |

|---|---|

| Molecular Formula | C6H5N3O3 |

| Molecular Weight | 167.12 g/mol |

| IUPAC Name | 3-nitropyridine-4-carboxamide |

| Standard InChI | InChI=1S/C6H5N3O3/c7-6(10)4-1-2-8-3-5(4)9(11)12/h1-3H,(H2,7,10) |

| Standard InChI Key | NEUQZALGOQOMPZ-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1C(=O)N)[N+](=O)[O-] |

| Canonical SMILES | C1=CN=CC(=C1C(=O)N)[N+](=O)[O-] |

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 3-nitroisonicotinamide typically involves multi-step reactions starting from isonicotinic acid or its derivatives. A common approach includes:

-

Nitration of isonicotinamide: Direct nitration using nitric acid or mixed acid systems, though this method may lack regioselectivity.

-

Amidation of 3-nitroisonicotinic acid:

Alternative methods involve Buchwald-Hartwig amination or dehydration of intermediates, as described in patent CN115650909B for analogous compounds .

Structural Characterization

Key spectral data for 3-nitroisonicotinamide include:

-

IR (KBr): Strong absorption at 1,646 cm⁻¹ (C=O stretch), 1,529 cm⁻¹ (amide N–H bend), and 1,520 cm⁻¹ (asymmetric NO₂ stretch) .

-

¹H NMR (CDCl₃): δ 8.95 (s, 1H, pyridine H-2), 8.35 (d, 1H, pyridine H-6), 7.60 (d, 1H, pyridine H-5), and 6.70 (br s, 2H, NH₂) .

-

¹³C NMR: Peaks at 165.2 ppm (C=O), 150.1 ppm (C-NO₂), and 123–140 ppm (pyridine carbons) .

Physicochemical Properties

Acid-Base Behavior

The nitro and amide groups influence its acidity. Estimated pKa values (derived from analogs ):

| Property | Value |

|---|---|

| pKa (carboxamide NH₂) | ~10.5 |

| pKa (pyridine ring) | ~3.2 |

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water .

-

Stability: Decomposes above 200°C; sensitive to strong acids/bases due to nitro group reactivity .

Biological Activity and Applications

Anti-inflammatory and Antioxidant Properties

Derivatives of isonicotinamide, including -oxazine compounds, exhibit significant anti-inflammatory activity (e.g., 73% inhibition in protease assays at 100 μg/mL) . The nitro group could modulate redox activity, though this requires validation .

Analytical Methods

Chromatographic Techniques

-

HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), detection at 254 nm .

-

GC-MS: Derivatization with BSTFA for volatility; characteristic fragments at m/z 167 (M⁺) and 121 (C₅H₃N₂O₂) .

Spectroscopic Analysis

-

X-ray Crystallography: Monoclinic crystal system (predicted), with hydrogen bonding between amide NH₂ and nitro O .

Future Perspectives

3-Nitroisonicotinamide’s versatility warrants further exploration in:

-

Drug Discovery: As a scaffold for kinase inhibitors or nitric oxide donors.

-

Material Science: Nitro-aromatic polymers for optoelectronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume